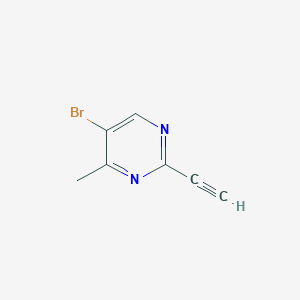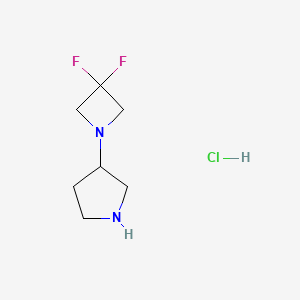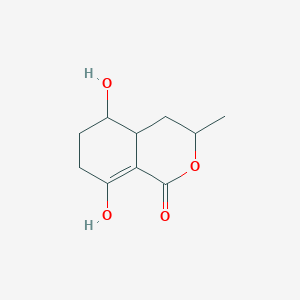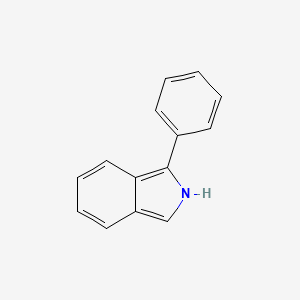
1-phenyl-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2H-isoindole is a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring, with a phenyl group attached to the nitrogen atom This compound is an isomer of indole and exhibits unique chemical properties due to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2H-isoindole can be synthesized through several methods:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under gold or palladium catalysis.
Intramolecular α-Arylation: This method involves the cyclization of amino esters to form the isoindole ring.
Cyclization of Benzylic Amines: This process can be catalyzed by various metal catalysts, such as FeCl3, to form the isoindole structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Chemischer Reaktionen
1-Phenyl-2H-isoindole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindoles, isoindolines, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2H-isoindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenyl-2H-isoindole and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some isoindole derivatives act as inhibitors of cyclooxygenase enzymes, which play a role in inflammation . The exact pathways and molecular interactions depend on the specific structure and functional groups of the isoindole derivative.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2H-isoindole can be compared with other similar compounds, such as:
Indole: While both are heterocyclic compounds, indole has a different ring structure and exhibits different chemical properties.
Isoindoline: This is the reduced form of isoindole and has different reactivity and applications.
Phthalimide: This compound contains an isoindole-1,3-dione structure and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
19023-49-5 |
|---|---|
Molekularformel |
C14H11N |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-phenyl-2H-isoindole |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H |
InChI-Schlüssel |
YCFOLQSTUQNCAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


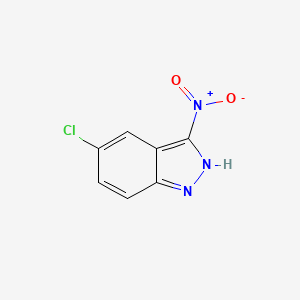
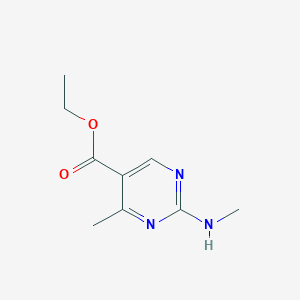
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
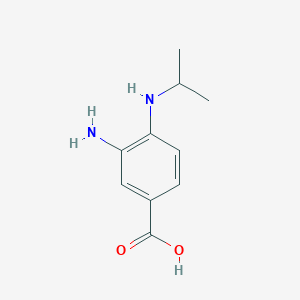


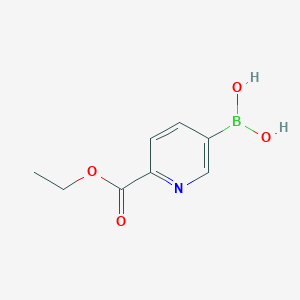
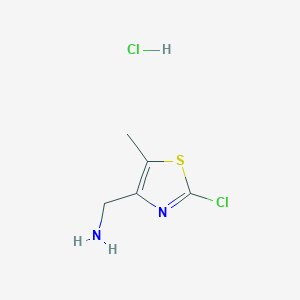
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

